4-Chloro-1H-indol-7-ol: A Technical Overview of a Scantily Characterized Heterocycle
4-Chloro-1H-indol-7-ol: A Technical Overview of a Scantily Characterized Heterocycle
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Chloro-1H-indol-7-ol, a halogenated indole derivative, presents a chemical scaffold of interest within medicinal chemistry and drug discovery. Its structural similarity to biologically active indoles suggests potential for further investigation. However, a comprehensive review of publicly available scientific literature and chemical databases reveals a significant scarcity of detailed experimental data for this specific compound. This technical guide summarizes the currently available information on 4-chloro-1H-indol-7-ol and highlights the critical knowledge gaps that need to be addressed to fully elucidate its chemical and biological profile. While foundational properties such as molecular formula and weight are established, crucial experimental data regarding its physicochemical properties, spectral characteristics, and biological activity remain largely unreported.
Chemical Properties
The fundamental chemical properties of 4-chloro-1H-indol-7-ol are summarized in the table below. It is important to note the absence of experimentally determined physical properties such as melting point, boiling point, and solubility in common laboratory solvents. Commercial suppliers describe the compound as a yellow to brown powder with a purity of approximately 95%.[1][2]
| Property | Value | Source |
| Molecular Formula | C₈H₆ClNO | [1][2] |
| Molecular Weight | 167.59 g/mol | [1][2] |
| CAS Number | 1227496-90-3 | [1][2] |
| Physical Description | Yellow to brown powder | [1] |
| Purity | ~95% | [2] |
Spectroscopic Data
A thorough search of scientific databases has not yielded any publicly available experimental spectroscopic data (¹H NMR, ¹³C NMR, IR, Mass Spectrometry) specifically for 4-chloro-1H-indol-7-ol. The characterization of this molecule would require the acquisition and interpretation of these spectra.
Experimental Protocols
Detailed experimental protocols for the synthesis of 4-chloro-1H-indol-7-ol are not described in the surveyed literature. General methods for the synthesis of substituted hydroxyindoles, such as the Bischler-Möhlau reaction or transition metal-catalyzed cyclizations of appropriately substituted anilines and alkynes, could potentially be adapted for the preparation of this compound. However, without specific literature precedence, the development of a synthetic route would require significant experimental optimization.
Biological Activity and Signaling Pathways
There is currently no published information regarding the biological activity of 4-chloro-1H-indol-7-ol or its involvement in any signaling pathways. The indole scaffold is a well-known privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities. The presence of both a chlorine and a hydroxyl substituent on the indole ring suggests that 4-chloro-1H-indol-7-ol could be a candidate for screening in various biological assays to explore its potential as a therapeutic agent.
Safety Information
No specific safety data sheet (SDS) for 4-chloro-1H-indol-7-ol is available. For handling, it is recommended to refer to the safety data for structurally related chloroindoles and hydroxyindoles and to apply standard laboratory safety procedures for handling chemical compounds with unknown toxicity. This includes the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat, and working in a well-ventilated area.
Future Directions and Knowledge Gaps
The characterization of 4-chloro-1H-indol-7-ol is in its infancy. To enable its evaluation for potential applications in drug development and other scientific research, the following critical data are required:
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Synthesis and Purification: Development and publication of a reliable and scalable synthetic protocol.
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Physicochemical Properties: Experimental determination of its melting point, boiling point, and solubility in a range of solvents.
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Spectroscopic Characterization: Full spectral analysis, including ¹H NMR, ¹³C NMR, IR, and high-resolution mass spectrometry.
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Biological Screening: Evaluation of its activity in a broad range of biological assays to identify potential therapeutic targets and signaling pathway modulation.
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Toxicity Profiling: Assessment of its cytotoxic and other potential toxic effects.
The logical workflow for future research on this compound is depicted in the following diagram:
Caption: Research Workflow for 4-chloro-1H-indol-7-ol.
Conclusion
4-Chloro-1H-indol-7-ol represents a chemical entity with untapped potential. While its basic chemical identity is known, the absence of comprehensive experimental data severely limits its current utility for researchers. The scientific community is encouraged to pursue the synthesis and characterization of this and other underexplored small molecules to expand the available chemical space for drug discovery and other applications. The data presented in this guide, though limited, provides a foundational starting point for such endeavors.
